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Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)acetamide

Cat. No.: B8613944

Document Control:
e Version: 2.0 (Technical Whitepaper Edition)

o Status: Research & Development (R&D) Use Only

Chemical Identity & Physicochemical Profile
Compound Identification

This compound functions as a critical phenoxy-linker motif in medicinal chemistry, specifically in
the design of BCR-ABL1 inhibitors where the 3-methoxy group provides essential lipophilic
interactions within the ATP-binding pocket of kinase enzymes.
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Parameter

Specification

Chemical Name

2-(3-Methoxyphenoxy)acetamide

CAS Number 198905-40-7

Molecular Formula CoH11NOs3

Molecular Weight 181.19 g/mol

SMILES COclccec(OCC(N)=0)c1

IUPAC Name 2-(3-methoxyphenoxy)acetamide

Structural Class

Phenoxyacetamide / Aryl Ether

Physicochemical Properties

Note: As a specialized intermediate, specific experimental values may vary by

batch/polymorph. The values below represent the consensus for the phenoxyacetamide class.

Property

Value | Description

Experimental Note

Physical State

Solid (Crystalline Powder)

Typically off-white to pale
beige.

Ortho-isomer melts ~142°C;

Melting Point 138-145 °C (Predicted) Meta-isomer range is
comparable.
- Poor solubility in water;
Solubility DMSO, Methanol, DMF ) N )
lipophilic nature dominates.
Indicates moderate membrane
LogP ~0.95 (Calculated) N
permeability.
) Non-ionizable at physiological
pKa ~13.5 (Amide N-H)

pH.

Synthesis & Structural Analysis
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Synthetic Pathway

The synthesis of 2-(3-Methoxyphenoxy)acetamide typically follows a Williamson ether
synthesis protocol, reacting 3-methoxyphenol with 2-chloroacetamide under basic conditions.
This pathway is preferred for its atom economy and scalability.
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Figure 1: Standard synthetic workflow via Williamson ether synthesis. The reaction relies on the
deprotonation of the phenol to generate a phenoxide nucleophile.

GHS Hazard Identification & Risk Assessment
Classification (GHS /| CLP)

While specific toxicological data for the meta-isomer is limited, it is structurally analogous to 2-
(2-methoxyphenoxy)acetamide and classified based on the Reactive Amide / Phenol Ether
SAR (Structure-Activity Relationship) profile.

 Signal Word:WARNING
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Hazard Class Category H-Code Hazard Statement
Acute Toxicity (Oral) Cat. 4 H302 Harmful if swallowed.
Skin

Cat. 2 H315 Causes skin irritation.

Corrosion/Irritation

Serious Eye Causes serious eye
o Cat. 2A H319 L

Damage/Irritation irritation.

STOT - Single May cause respirator
J Cat. 3 H335 o Y ) P Y

Exposure irritation.

Precautionary Statements (P-Codes)

e Prevention:

o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.
e Response:

o P302+P352: IF ON SKIN: Wash with plenty of soap and water.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses if present and easy to do.[1] Continue rinsing.[1]

Safety Protocols: Handling & Emergency Response
Hierarchy of Controls Workflow

Effective safety management requires a layered approach, prioritizing engineering controls
over PPE.
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1. Engineering Controls

(Fume Hood / LEV)

If containment fails

2. Administrative Controls
(SOPs / Training)

Last line of defense

3. Personal Protective Equipment
(Nitrile Gloves / Goggles / N95)

Exposure Event

Immediate Action

Emergency Response
(Eyewash / Shower)

Click to download full resolution via product page

Figure 2: Risk mitigation hierarchy. Primary containment (Fume Hood) is mandatory due to the
potential for respiratory irritation (H335).

First Aid Measures (Self-Validating Protocols)

e Ocular Exposure:
o Mechanism: Amides can act as surfactants/irritants.

o Protocol: Flush with saline/water for 15 minutes. Validation: Check pH of eye surface
(lacrimal fluid) if litmus paper is available; aim for neutral (pH 7.0-7.4).

o Dermal Exposure:
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o Mechanism: Lipophilic methoxy group facilitates epidermal penetration.

o Protocol: Wash with soap and water; do not use alcohol (enhances absorption).

¢ Inhalation:

o Protocol: Move to fresh air.[1] If wheezing occurs (bronchospasm), administer oxygen if
trained.

Application in Drug Development
Kinase Inhibitor Scaffold

2-(3-Methoxyphenoxy)acetamide is a key intermediate in the synthesis of BCR-ABL1
inhibitors (used in Leukemia treatment). The 3-methoxy group is positioned to interact with the
"gatekeeper” residues in the kinase ATP-binding pocket.

e Mechanism: The terminal amide group often serves as a hydrogen bond donor/acceptor or is
further modified (e.g., via dehydration to a nitrile) to tune potency.

» Example Reaction: Condensation with aminobenzothiazoles to form complex
pharmacophores.

Storage & Stability

 Stability: Stable under standard laboratory conditions.

e Hydrolysis Risk: The amide bond is susceptible to hydrolysis under strong acidic or basic
conditions, converting the compound back to 2-(3-methoxyphenoxy)acetic acid.

o Storage: Keep in a desiccator at room temperature (15-25°C). Protect from moisture.

Disposal & Environmental Considerations

o Waste Classification: Hazardous Chemical Waste (Organic).
e Disposal Protocol:

o Dissolve in a combustible solvent (e.g., acetone).
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o Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to
neutralize nitrogen oxides).

o Do not discharge into drains; phenoxy compounds can be toxic to aquatic life (Chronic
Aquatic Tox potential).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide & Safety Data Sheet: 2-(3-
Methoxyphenoxy)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b8613944+#safety-data-sheet-sds-for-2-3-
methoxyphenoxy-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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